5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid
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Overview
Description
5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid: is a versatile compound with a unique structure that allows for diverse applications in scientific research. This compound is particularly valuable in fields such as drug development and catalysis due to its complexity and variability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid typically involves palladium-catalyzed Suzuki cross-coupling reactions. For instance, 5-bromo-2-methylpyridin-3-amine can be reacted with arylboronic acids to produce novel pyridine derivatives . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in solvents like ethanol or water.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This is common in aromatic compounds where halogens can be replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: Used in the synthesis of novel pyridine derivatives and as a building block in organic synthesis.
Medicine: Investigated for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in catalysis and material science for developing new materials with unique properties.
Mechanism of Action
The mechanism by which 5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid exerts its effects is not fully understood. its structure suggests it could interact with various molecular targets, including enzymes and receptors. The pathways involved might include binding to active sites or altering the conformation of target molecules, thereby influencing their activity.
Comparison with Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- N-[5-Bromo-2-methylpyridine-3-yl]acetamide
Comparison: Compared to these similar compounds, 5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid is unique due to its additional functional groups, which provide more sites for chemical modification and potential interactions in biological systems. This makes it a more versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-2-(4-methylanilino)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c1-8-2-4-10(5-3-8)16-12-11(13(17)18)6-9(14)7-15-12/h2-7H,1H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXCYUVXGDOWGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=N2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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